methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is a complex organic compound with a molecular formula of C23H30O5 and a molecular weight of 386.4813 g/mol . This compound belongs to the class of esters and is characterized by its unique benzo[c]chromen structure, which is a fused ring system containing both benzene and chromene rings.
Preparation Methods
The synthesis of methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate involves several steps. One common synthetic route includes the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions typically involve refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate can be compared with other similar compounds, such as:
- Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoate
- Methyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific hexyl group, which can influence its reactivity and interactions.
Properties
Molecular Formula |
C23H30O5 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate |
InChI |
InChI=1S/C23H30O5/c1-4-5-6-7-10-16-13-19-17-11-8-9-12-18(17)23(25)28-21(19)14-20(16)27-15(2)22(24)26-3/h13-15H,4-12H2,1-3H3 |
InChI Key |
WGBGKLCXZPNGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(C)C(=O)OC)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
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